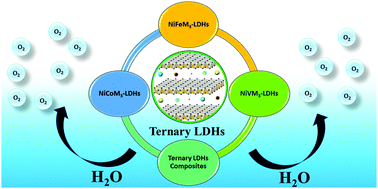Recent advances in ternary layered double hydroxide electrocatalysts for the oxygen evolution reaction
New Journal of Chemistry Pub Date: 2020-02-11 DOI: 10.1039/D0NJ00021C
Abstract
The high demand for energy by our society, and consequent large consumption of fossil fuel, is leading not only to its depletion but also to increasing environmental pollution, thus urging the development of clean and renewable energy sources such as based in solar energy and water in a cyclic way, by photoinduced water-splitting and regeneration in fuel cells. This means being in command of the tetra-protonic and tetra-electronic reaction mechanism of the oxygen evolution reaction, a formidable challenge that is starting to be overcome using catalysts based on more abundant and inexpensive elements. Interestingly, the most promising ones in this context are low-cost materials based on NiFe, NiCo and NiV-LDH precursors, highly flexible and tunable materials that would enable large-scale production, storage and utilization in a more convenient and safe manner. In fact, the vast majority of high performance electrocatalysts based on ternary LDHs are being produced by doping of that matrix with Co2+/3+ and V2+/3+/4+ ions to modulate the electronic and structural properties of NiFe-LDH metal sites, thus reducing the OER overpotentials while activating and increasing the concentration of active sites and improving the OER rate. On the other hand, the V ion coordination geometry can be distorted from octahedral to tetrahedral and used to induce very strong electronic effects to the neighboring transition metal ions to adjust the metal–oxygen bond energy in the transition state to the expected optimal value, and optimize the O2 release in the OER process. Finally, nanostructuration and deposition on suitable conducting materials generating nanocomposites can be used as additional strategies to enhance further the conductivity as well as the concentration and number of available active sites, while facilitating the electrolyte diffusion, thus improving their electrocatalytic performances. In short, catalysts for oxygen evolution reaction based on ternary LDHs were reviewed considering their key role in the way to a more sustainable society.


Recommended Literature
- [1] Alkylation of benzene using CO2 and H2 over ZnZrOx/ZSM-5: the effect of Y doping†
- [2] P-doped nickel sulfide nanosheet arrays for alkaline overall water splitting†
- [3] ESR studies of rhodium atoms deposited from thermal sources into hydrocarbon matrices at 77 K
- [4] Inside back cover
- [5] Multivariate optimisation of simultaneous multi-element analysis by furnace atomic non-thermal excitation spectrometry (FANES)
- [6] Indacenodithiophene: a promising building block for high performance polymer solar cells
- [7] Wide-angle X-ray scattering and molecular dynamics simulations of supercooled protein hydration water†
- [8] An AC electrothermal self-circulating system with a minimalist process to construct a biomimetic liver lobule model for drug testing†
- [9] Phomeroids A and B: two novel cytotoxic meroterpenoids from the deep-sea-derived fungus Phomopsis tersa FS441†
- [10] Synthesis, structure, spectroscopy and redox chemistry of square-planar nickel(ii) complexes with tetradentate o-phenylenedioxamidates and related ligands†‡










